1-(3,5-dimethylpiperidin-1-yl)-2-{8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaen-9-ylsulfanyl}ethan-1-one
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Description
1-(3,5-dimethylpiperidin-1-yl)-2-{8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaen-9-ylsulfanyl}ethan-1-one is a useful research compound. Its molecular formula is C23H24N4OS and its molecular weight is 404.53. The purity is usually 95%.
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Biological Activity
The compound 1-(3,5-dimethylpiperidin-1-yl)-2-{8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaen-9-ylsulfanyl}ethan-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.
Chemical Structure and Properties
The molecular structure of the compound is characterized by a piperidine ring and a tricyclic system that incorporates nitrogen atoms in its framework. The presence of the sulfanyl group further enhances its chemical reactivity and potential biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
1. Anticancer Properties
Studies have shown that compounds with similar structures can inhibit key pathways involved in cancer cell proliferation. Specifically, the inhibition of mTOR (mechanistic target of rapamycin) and PI3K (phosphoinositide 3-kinase) pathways has been observed in related compounds. These pathways are crucial for cell growth and survival in many cancers.
2. Antimicrobial Activity
Preliminary data suggest that this compound may possess antimicrobial properties. Compounds containing piperidine moieties are often evaluated for their ability to combat bacterial infections.
3. Neuroprotective Effects
The dimethylpiperidine component is linked to neuroprotective activities in several studies. It has been suggested that such compounds might help in mitigating neurodegenerative diseases by modulating neurotransmitter levels or reducing oxidative stress.
Case Studies and Research Findings
Several studies have explored the biological effects of related compounds:
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Key Signaling Pathways : By targeting mTOR and PI3K pathways, the compound may disrupt cancer cell metabolism.
- Interaction with Cellular Membranes : The sulfanyl group may enhance membrane permeability or alter membrane dynamics, facilitating antimicrobial activity.
- Antioxidant Properties : The structural components may contribute to scavenging reactive oxygen species (ROS), thus providing neuroprotective effects.
Properties
IUPAC Name |
2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-1-(3,5-dimethylpiperidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4OS/c1-15-11-16(2)13-26(12-15)21(28)14-29-23-25-18-8-4-3-7-17(18)22-24-19-9-5-6-10-20(19)27(22)23/h3-10,15-16H,11-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHKOLDNYBMZSOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)CSC2=NC3=CC=CC=C3C4=NC5=CC=CC=C5N42)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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